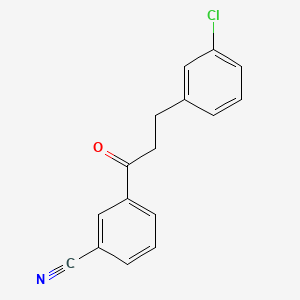
3-(3-Chlorophenyl)-3'-cyanopropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloropropiophenone is a reagent used in the vinylation, alkylation and dienylation of ketones . It is also used in the preparation of thiazine derivatives that show antibacterial activity .
Synthesis Analysis
The multistep synthesis involved the conversion of 3-chlorobenzoic acid to ethyl 3-chlorobenzoate, 3-chlorobenzohydrazide, 5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-thiol .
Chemical Reactions Analysis
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP; also known as [(3-chlorophenyl)hydrazono]malononitrile) causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .
Aplicaciones Científicas De Investigación
Pharmacological Research: Anticonvulsant and Antinociceptive Activities
Derivatives of 3-(3-Chlorophenyl)-3’-cyanopropiophenone have been synthesized and evaluated for their potential as anticonvulsant and analgesic agents. These compounds have shown promising results in acute models of epilepsy and pain management . The research indicates that these derivatives can interact with neuronal voltage-sensitive sodium and L-type calcium channels, which are crucial targets for the treatment of convulsive disorders .
Biochemical Studies: Uncoupling Oxidative Phosphorylation
This compound is also known as Carbonyl cyanide 3-chlorophenylhydrazone and is widely used as an uncoupler of oxidative phosphorylation in biochemical research . It disrupts the proton gradient across mitochondrial membranes, which is a critical process in cellular respiration and energy production.
Neuroscience: Neurotransmitter Receptor Research
The interaction of 3-(3-Chlorophenyl)-3’-cyanopropiophenone derivatives with various neurotransmitter receptors, such as GABA_A and TRPV1 receptors, makes it a valuable tool in neuroscience research. It aids in understanding the functioning of these receptors and their role in neurological disorders .
Toxicology: Cytotoxicity Assessment
Research into the cytotoxic properties of this compound’s derivatives provides insights into their safety profile. It’s crucial for developing new drugs, as it helps determine the potential neurotoxic and hepatotoxic effects .
Molecular Biology: Cellular Metabolism Studies
In molecular biology, the compound’s role in uncoupling oxidative phosphorylation is used to study cellular metabolism. It helps in dissecting the pathways involved in energy production and consumption within the cell .
Safety and Hazards
Direcciones Futuras
Trials of three specific mGluR5 antagonists—fenobam, mavoglurant (AFQ056), and basimglurant (RO4917523)—in human FXS study have been completed. The first pilot trial involved fenobam [N-(3-chlorophenyl)-N’-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea], a nonbenzodiazepine anxiolytic drug and negative allosteric modulator of mGluR5 .
Propiedades
IUPAC Name |
3-[3-(3-chlorophenyl)propanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-6-2-3-12(10-15)7-8-16(19)14-5-1-4-13(9-14)11-18/h1-6,9-10H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXSWVFKHNTWBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644417 |
Source


|
| Record name | 3-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3'-cyanopropiophenone | |
CAS RN |
898762-32-8 |
Source


|
| Record name | 3-[3-(3-Chlorophenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














